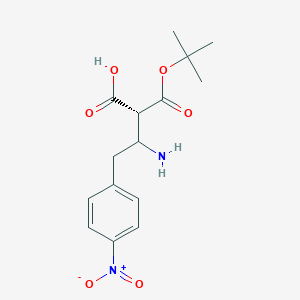
(R)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is a compound of interest in organic chemistry and medicinal research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitro-substituted phenyl ring. This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid typically involves the protection of the amino group using a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butyl alcohol, and the product is purified through extraction and crystallization .
Industrial Production Methods
Industrial production of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Protection and Deprotection: The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Common Reagents and Conditions
Reduction: Iron, tin, or zinc with hydrochloric acid.
Substitution: Various electrophiles depending on the desired product.
Deprotection: Acidic conditions such as trifluoroacetic acid.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Deprotection: Formation of the free amino acid.
科学的研究の応用
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further biochemical reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed .
類似化合物との比較
Similar Compounds
Boc-(S)-3-Amino-3-(4-nitro-phenyl)-propionic acid: Similar structure but with a different stereochemistry.
Boc-D-β-Phenylalanine: Similar protecting group and aromatic ring but lacks the nitro substitution.
Uniqueness
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is unique due to the combination of the Boc protecting group, the nitro-substituted phenyl ring, and the specific stereochemistry. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C15H20N2O6 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC名 |
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)12(13(18)19)11(16)8-9-4-6-10(7-5-9)17(21)22/h4-7,11-12H,8,16H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 |
InChIキー |
FYKKSMQJFKRFLB-PIJUOVFKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















